2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-
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Overview
Description
2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the use of high-purity reagents and controlled reaction environments to achieve the desired yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinamine compounds.
Scientific Research Applications
2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-: Another compound with a similar pyrimidine core but different substituents.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with a pyridine ring instead of the pyrrolo[2,3-b]pyridine moiety.
Uniqueness
The uniqueness of 2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16BrN5O2 |
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Molecular Weight |
378.22 g/mol |
IUPAC Name |
4-[6-bromo-1-(ethoxymethyl)-4-methoxypyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H16BrN5O2/c1-3-23-8-21-7-9(10-4-5-18-15(17)19-10)13-11(22-2)6-12(16)20-14(13)21/h4-7H,3,8H2,1-2H3,(H2,17,18,19) |
InChI Key |
YXZQIBFKAPVOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C2=C1N=C(C=C2OC)Br)C3=NC(=NC=C3)N |
Origin of Product |
United States |
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